molecular formula C26H24N6O2 B145120 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid CAS No. 136284-47-4

2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid

Numéro de catalogue: B145120
Numéro CAS: 136284-47-4
Poids moléculaire: 452.5 g/mol
Clé InChI: FLOKGHWIQFCIJW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid, commonly known as irbesartan, is a non-peptide angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension . Its molecular formula is C₂₅H₂₈N₆O, with a molecular weight of 428.53 g/mol . The compound features a benzimidazole core substituted with a tetrazole-containing biphenylmethyl group and a butyl chain, which confers high affinity for the angiotensin II type 1 (AT1) receptor . Irbesartan exhibits low aqueous solubility (5.9 × 10⁻² mg/L at 25°C) and a log P value of 10.1, reflecting its hydrophobic nature . Regulatory pharmacopeias, including the British Pharmacopoeia (BP) and United States Pharmacopeia (USP), standardize HPLC methods for its quantification in pharmaceutical formulations .

Propriétés

Numéro CAS

136284-47-4

Formule moléculaire

C26H24N6O2

Poids moléculaire

452.5 g/mol

Nom IUPAC

2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid

InChI

InChI=1S/C26H24N6O2/c1-2-3-11-23-27-22-10-6-9-21(26(33)34)24(22)32(23)16-17-12-14-18(15-13-17)19-7-4-5-8-20(19)25-28-30-31-29-25/h4-10,12-15H,2-3,11,16H2,1H3,(H,33,34)(H,28,29,30,31)

Clé InChI

FLOKGHWIQFCIJW-UHFFFAOYSA-N

SMILES

CCCCC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O

SMILES canonique

CCCCC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O

Autres numéros CAS

136284-47-4

Synonymes

2-butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid
CV 11194
CV-11194

Origine du produit

United States

Méthodes De Préparation

Formation of the Benzimidazole Ring

  • Method : Cyclization of o-phenylenediamine derivatives with carboxylic acids or their equivalents.

  • Example : Reaction of o-phenylenediamine with butyric acid derivatives under acidic conditions to form the benzimidazole core.

  • Key Reagents : Butyric acid, HCl, or acetic acid as catalysts.

  • Conditions : Reflux in aqueous methanol or ethanol.

Introduction of the 2-Butyl Group

  • Approach : Alkylation of the benzimidazole nitrogen at position 2.

  • Reagents : Butyl halides (e.g., butyl bromide) in the presence of a base (e.g., K₂CO₃).

  • Conditions : Polar aprotic solvents like DMF or THF at room temperature.

Biphenyl-Tetrazole Moiety Construction

The biphenyl-tetrazole system is synthesized via cross-coupling reactions, often involving Suzuki-Miyaura coupling.

Suzuki Coupling for Biphenyl Formation

  • Substrates :

    • Boronic Acid : 4-Bromomethylphenylboronic acid.

    • Aryl Halide : 2-(2H-Tetrazol-5-yl)phenyl bromide.

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Conditions :

    • Solvent : Toluene/ethanol/water mixture.

    • Base : Sodium carbonate.

    • Temperature : Reflux (~100°C).

Component Reagent Catalyst Base Temperature
Boronic acid4-Bromomethylphenylboronic acidPd(PPh₃)₄Na₂CO₃Reflux
Aryl halide2-(2H-Tetrazol-5-yl)phenyl bromidePd(PPh₃)₄Na₂CO₃Reflux

Tetrazole Group Introduction

  • Method : Azide substitution or direct tetrazole formation.

  • Reagents : Sodium azide (NaN₃) or pre-formed tetrazoles.

  • Conditions :

    • Solvent : NH₄Cl/EtOH or DMF.

    • Temperature : 160°C for azide substitution.

Carboxylic Acid Functionalization

The 4-carboxylic acid group is introduced via oxidation or direct synthesis.

Oxidation of Alcohol Precursor

  • Substrate : Benzimidazole-4-methanol derivative.

  • Oxidizing Agent : Jones reagent (CrO₃/H₂SO₄) or KMnO₄.

  • Conditions : Aqueous acidic medium (pH 2–3).

Direct Carboxylation

  • Alternative : Use of benzimidazole-4-carboxylic acid as a starting material.

  • Reagents : None required; the group is retained during subsequent reactions.

Final Coupling and Purification

The benzimidazole core is linked to the biphenyl-tetrazole moiety via alkylation or Suzuki coupling.

Alkylation of Benzimidazole

  • Substrate : 2-Butyl-benzimidazole-4-carboxylic acid.

  • Reagent : (4-[2-(2H-Tetrazol-5-yl)phenyl]phenyl)methyl bromide.

  • Conditions :

    • Base : LiN(SiMe₃)₂ or NaH.

    • Solvent : DMF.

    • Temperature : 0°C to room temperature.

Step Reagents/Conditions Yield
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, toluene/ethanol~80%
AlkylationLiN(SiMe₃)₂, DMF, 25°C~60–70%

Purification

  • Techniques : Column chromatography (SiO₂, CHCl₃/MeOH) or crystallization (EtOAc/MeOH).

Deprotection and Functional Group Optimization

If tetrazole is protected (e.g., with a trityl group), deprotection is performed:

Acid-Catalyzed Deprotection

  • Reagents : HCl or H₂SO₄ in aqueous EtOH.

  • Conditions : Room temperature to 60°C.

Protecting Group Deprotection Agent Solvent Time
TritylHCl (1M)EtOH1–2 hr

Key Challenges and Optimizations

  • Regioselectivity : Ensuring the correct position of substitution on the benzimidazole and biphenyl rings.

  • Tetrazole Stability : Avoiding decomposition under acidic or oxidative conditions.

  • Catalyst Efficiency : Pd catalysts may require ligand tuning for optimal yields.

Summary of Synthetic Pathways

Pathway Steps Advantages Limitations
Suzuki Coupling 1. Boronic acid + aryl halide → biphenyl-tetrazole. 2. Alkylation to benzimidazole.High regioselectivity, scalable.Requires Pd catalysts, moderate yields.
Direct Alkylation 1. Benzimidazole + methyl bromide → alkylated core. 2. Tetrazole introduction.Cost-effective, fewer steps.Lower yields for complex substrates.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler benzimidazole derivatives. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Antihypertensive Activity
Research indicates that derivatives of benzimidazole compounds, including 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid, can act as angiotensin II receptor antagonists. This mechanism is crucial for the development of antihypertensive medications .

2. Anti-inflammatory Properties
In silico studies have suggested that compounds containing the benzimidazole moiety may inhibit key inflammatory pathways, making them potential candidates for anti-inflammatory drugs. Molecular docking studies have shown promising interactions with targets involved in inflammation .

3. Anticancer Potential
The structural features of this compound suggest potential anticancer properties. Benzimidazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Case Studies and Research Findings

Several studies have documented the applications of related compounds, providing insights into their therapeutic potential:

Study Findings Applications
Study on Angiotensin Receptor AntagonistsDemonstrated that benzimidazole derivatives can effectively block angiotensin II receptors, leading to decreased blood pressure .Development of antihypertensive drugs.
In Silico Anti-inflammatory EvaluationIdentified potential inhibitors of inflammatory pathways through molecular docking studies, suggesting new therapeutic avenues for treating inflammatory diseases .Anti-inflammatory drug development.
Anticancer Activity AssessmentInvestigated the cytotoxic effects of benzimidazole derivatives on cancer cell lines, showing significant inhibition of cell growth .Cancer treatment research.

Mécanisme D'action

CV-11194 exerce ses effets en antagonisant sélectivement le récepteur de l’angiotensine II de type 1. Ce récepteur est impliqué dans la régulation de la tension artérielle et de l’équilibre hydrique. En bloquant le récepteur, le CV-11194 inhibe les effets de l’angiotensine II, ce qui entraîne une vasodilatation et une diminution de la tension artérielle . Les cibles moléculaires comprennent le récepteur de l’angiotensine II de type 1, et les voies impliquées sont principalement liées au système rénine-angiotensine-aldostérone.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Candesartan

  • Chemical Structure : 2-Ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid .
  • Key Differences :
    • Substitution of irbesartan’s butyl group with an ethoxy moiety at position 2 of the benzimidazole ring.
    • Molecular weight: 440.5 g/mol (vs. 428.5 g/mol for irbesartan) .
  • Pharmacological Profile :
    • Candesartan demonstrates ~12-fold higher potency than irbesartan in inhibiting angiotensin II-induced pressor responses in vivo .
    • Its deuterated analog (Candesartan-d4) is used in pharmacokinetic studies to track metabolic stability .

Losartan

  • Chemical Structure: [2-Butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol .
  • Key Differences :
    • Replaces the benzimidazole core with an imidazole ring and adds a chlorine substituent at position 3.
    • Active metabolite EXP3174 (2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid) is structurally closer to irbesartan but lacks the spirocyclic system .
  • Pharmacological Profile :
    • Lower AT1 receptor binding affinity compared to irbesartan and candesartan .

Olmesartan

  • Chemical Structure : 5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid .
  • Key Differences :
    • Substitutes the benzimidazole ring with an imidazole carboxylate group and introduces a hydroxyisopropyl substituent at position 4.
    • Molecular weight: 446.5 g/mol .
  • Pharmacological Profile :
    • Exhibits longer duration of action due to slower dissociation from the AT1 receptor .

Valsartan

  • Chemical Structure: (2S)-3-Methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid .
  • Key Differences :
    • Linear aliphatic chain replaces the heterocyclic benzimidazole/imidazole core.
    • Molecular weight: 435.5 g/mol .
  • Pharmacological Profile :
    • Lower potency than irbesartan but superior bioavailability (~25% vs. 60–80% for irbesartan) .

Key Research Findings

  • Irbesartan vs. Candesartan : Candesartan’s ethoxy group enhances hydrophobic interactions with the AT1 receptor, explaining its superior potency .
  • Irbesartan vs. Losartan : The spirocyclic system in irbesartan improves metabolic stability compared to losartan’s hydroxymethyl group, which undergoes glucuronidation .
  • Olmesartan’s Longevity : The hydroxyisopropyl group in olmesartan delays renal clearance, extending its half-life to ~14 hours (vs. 11–15 hours for irbesartan) .

Activité Biologique

2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural features:

  • Benzimidazole core : A nitrogen-containing heterocycle known for various pharmacological properties.
  • Tetrazole moiety : Often associated with enhanced bioactivity and stability.
  • Butyl chain : Contributes to lipophilicity and may affect the compound's pharmacokinetics.

The molecular formula is C25H28N6OC_{25}H_{28}N_{6}O, with a molecular weight of 428.54 g/mol.

Antihypertensive Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antihypertensive effects. The presence of the tetrazole group enhances binding affinity to angiotensin II type 1 receptors (AT1R), which is crucial for regulating blood pressure. For instance, compounds similar to 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole have shown IC50 values indicating potent inhibition of AT1R activity, leading to effective blood pressure reduction in hypertensive models .

Antimicrobial Activity

Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. Studies have demonstrated that compounds bearing the benzimidazole nucleus exhibit activity against both Gram-positive and Gram-negative bacteria. The structural modifications, such as the introduction of the tetrazole group, have been linked to improved antimicrobial efficacy .

Anti-inflammatory Effects

Recent findings suggest that this compound may possess anti-inflammatory properties by inhibiting key inflammatory pathways. For example, derivatives have been shown to block the activity of pro-inflammatory cytokines and enzymes involved in inflammation .

Study 1: Antihypertensive Effects

A study conducted on spontaneous hypertensive rats demonstrated that administration of 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole resulted in a notable decrease in mean arterial pressure, supporting its potential as an effective antihypertensive agent .

Study 2: Antimicrobial Efficacy

In vitro testing revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics such as ciprofloxacin. The study highlighted the importance of the tetrazole moiety in enhancing bioactivity .

Structure-Activity Relationship (SAR)

The biological activity of 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole can be attributed to specific structural characteristics:

Structural FeatureImpact on Activity
Benzimidazole coreEssential for pharmacological activity
Tetrazole groupEnhances receptor binding and stability
Butyl chainIncreases lipophilicity, improving absorption

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be validated?

The synthesis typically involves multi-step reactions, including condensation of substituted benzaldehydes with benzimidazole precursors under reflux conditions. For example:

  • Step 1 : React 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol and glacial acetic acid (catalyst) under reflux .
  • Step 2 : Purify intermediates via column chromatography, followed by crystallization.
  • Validation : Use HPLC-UV/MS for purity assessment (e.g., >95%) and NMR (¹H/¹³C) to confirm structural integrity . For crystallinity, X-ray diffraction (SHELX software) resolves stereochemistry .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign protons and carbons in the benzimidazole core (e.g., aromatic signals at δ 7.2–8.1 ppm) and tetrazole moiety (δ 8.5–9.0 ppm) .
  • IR Spectroscopy : Confirm functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and tetrazole (N–H bend ~3400 cm⁻¹) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., m/z 440.2 for [M+H]⁺) .

Advanced: How do structural modifications influence binding affinity to angiotensin II receptors?

  • Key Substituents : The tetrazole ring and butyl chain are critical for receptor interaction. Modifying the tetrazole to oxadiazole (e.g., Azilsartan) reduces potency due to altered hydrogen bonding .
  • SAR Insights : Halogenation at the benzimidazole 5-position (e.g., chlorine) enhances lipophilicity and bioavailability, while bulky groups at the 2-position decrease solubility .
  • Experimental Design : Use radioligand binding assays (e.g., ³H-labeled antagonists) to quantify IC₅₀ values and compare with reference compounds like Candesartan .

Advanced: What computational approaches predict the compound’s thermochemical and electronic properties?

  • Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) with exact-exchange corrections to calculate Gibbs free energy (ΔG) of reactions and optimize geometries .
  • Molecular Docking : Use AutoDock Vina to simulate binding poses in angiotensin II receptor Type 1 (AT₁). Focus on interactions between the tetrazole and Arg167/Lys199 residues .
  • ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and aqueous solubility (e.g., ~0.02 mg/mL), highlighting potential bioavailability challenges .

Advanced: How can researchers resolve contradictions in experimental data (e.g., melting point discrepancies)?

  • Case Study : If reported melting points vary (e.g., 326–330°C vs. 315°C), verify via differential scanning calorimetry (DSC) under inert gas. Impurities (e.g., unreacted intermediates) often depress melting points .
  • Crystallographic Analysis : Use SHELXL to identify polymorphic forms. For example, a monoclinic vs. orthorhombic crystal system may explain thermal stability differences .
  • Reproducibility : Standardize solvents (e.g., anhydrous ethanol vs. methanol) and cooling rates during crystallization .

Advanced: What strategies optimize deuterated analogs for pharmacokinetic studies?

  • Deuterium Labeling : Synthesize analogs like 2-butyl-d₄ derivatives to study metabolic stability (e.g., Candesartan D4). Use deuterated acetic acid in exchange reactions .
  • Analytical Challenges : Differentiate deuterated vs. protiated forms via LC-MS/MS with MRM transitions (e.g., m/z 444.47 for [M+D]⁺) .
  • In Vivo Applications : Compare AUC (area under the curve) in rodent models to assess isotope effects on half-life .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.